Welcome to the BenchChem Online Store!
molecular formula C15H14O2 B8544314 4,4'-Bis(hydroxy)-alpha-methylstilbene CAS No. 72108-22-6

4,4'-Bis(hydroxy)-alpha-methylstilbene

Cat. No. B8544314
M. Wt: 226.27 g/mol
InChI Key: PMNXCGMIMVLCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05248360

Procedure details

Phenol (752.8 grams, 8.0 moles), chloroacetone (384.77 grams, 4.0 moles as chloroacetone) and methylene chloride (600 grams) are added to a reactor and cooled to -10° C. with stirring under a nitrogen atmosphere. The chloroacetone used is a commercial grade containing 96.25% chloroacetone, 0.05% acetone, 3.05% 1,1-dichloroacetone and 0.60% mesityl oxide. Concentrated sulfuric acid (392.32 grams, 4.0 moles) is added dropwise to the stirred solution over a forty minute period and so as to maintain the reaction temperature between -11° C. and -9° C. After 150 minutes of post reaction between a -11° C. to -9° C. temperature range, the viscous, orange colored oil product is mixed with iced deionized water (1000 milliliters). The oil product is separated then washed with a second portion (1000 milliliters) and then a third portion (1000 milliliters) of deionized water. After separation, the recovered oil product is added to a pair of 2 liter beakers along with ethanol (250 milliliters) and stirred to provide solutions. Deionized water (250 milliliters) is added to the stirred solutions and heating commences. As the temperature of the mixture increases, the stirred mixture begins to clear. Each time clearing is observed, sufficient deionized water is added to induce cloudiness, followed by continuation of the mixing and heating. Once the temperature reaches 90° C., a massive precipitation of white crystalline plates occurs and is followed by immediate coalesence of the precipitated product to an oil. The oil layer is recovered by decantation of the water layer and ethanol (250 milliliters) is added. Deionized water is again added to the stirred solutions as heating commences, in an amount sufficient to induce cloudiness each time clearing is observed. Once the temperature reaches 70° C., a massive precipitation of white crystalline plates again occurs. At this time, stirring is stopped, sufficient deionized water is added to fill both of the beakers and the crystalline slurries are chilled to 4° C. and held therein for 16 hours. The crystalline product is recovered by filtration of the chilled crystalline slurries, added to a beaker along with deionized water (1000 milliliters), then stirred with heating to 100° C. After maintaining the stirred slurry at 100° C. for thirty minutes, the crystalline product is recovered by filtration then again combined with deionized water (1000 milliliters) and stirred with heating to 100° C. The crystalline product is recovered by filtration then dried in a vacuum oven at 1000° C. and 5 mm Hg to a constant weight of 478.8 grams. Proton magnetic resonance spectroscopy and infrared spectrophotometric analysis confirm the product structure.
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
752.8 g
Type
reactant
Reaction Step Two
Quantity
384.77 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
392.32 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][C:10](=[O:12])[CH3:11].ClC(Cl)C(C)=O.O=[C:20]([CH:22]=[C:23]([CH3:25])[CH3:24])[CH3:21].S(=O)(=O)(O)O>O.CC(C)=O.C(Cl)Cl>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:20]([CH3:21])=[CH:22][C:23]2[CH:25]=[CH:11][C:10]([OH:12])=[CH:9][CH:24]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
752.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
384.77 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
600 g
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
392.32 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain the reaction temperature between -11° C. and -9° C
CUSTOM
Type
CUSTOM
Details
After 150 minutes of post reaction between a -11° C. to -9° C. temperature range
Duration
150 min
CUSTOM
Type
CUSTOM
Details
The oil product is separated
WASH
Type
WASH
Details
then washed with a second portion (1000 milliliters)
CUSTOM
Type
CUSTOM
Details
After separation
ADDITION
Type
ADDITION
Details
the recovered oil product is added to a pair of 2 liter beakers along with ethanol (250 milliliters)
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
to provide solutions
TEMPERATURE
Type
TEMPERATURE
Details
heating commences
TEMPERATURE
Type
TEMPERATURE
Details
As the temperature of the mixture increases
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
reaches 90° C.
CUSTOM
Type
CUSTOM
Details
a massive precipitation of white crystalline plates
CUSTOM
Type
CUSTOM
Details
The oil layer is recovered by decantation of the water layer and ethanol (250 milliliters)
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
Deionized water is again added to the stirred solutions
TEMPERATURE
Type
TEMPERATURE
Details
as heating commences
CUSTOM
Type
CUSTOM
Details
reaches 70° C.
CUSTOM
Type
CUSTOM
Details
a massive precipitation of white crystalline plates
STIRRING
Type
STIRRING
Details
At this time, stirring
ADDITION
Type
ADDITION
Details
sufficient deionized water is added
TEMPERATURE
Type
TEMPERATURE
Details
the crystalline slurries are chilled to 4° C.
FILTRATION
Type
FILTRATION
Details
The crystalline product is recovered by filtration of the chilled crystalline slurries
ADDITION
Type
ADDITION
Details
added to a beaker along with deionized water (1000 milliliters)
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining the stirred slurry at 100° C. for thirty minutes
FILTRATION
Type
FILTRATION
Details
the crystalline product is recovered by filtration
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating to 100° C
FILTRATION
Type
FILTRATION
Details
The crystalline product is recovered by filtration
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven at 1000° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OC1=CC=C(C=C1)C(=CC1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.